molecular formula C16H10Cl2N2Na2O7P2 B13706099 Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt

Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt

Cat. No.: B13706099
M. Wt: 521.1 g/mol
InChI Key: YTCGINWZYPQFRG-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt involves the reaction of 6-chloroindoxyl derivatives with pyrophosphoric acid under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain optimal reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions can yield derivatives with different functional groups .

Scientific Research Applications

Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme substrate, participating in enzymatic reactions that lead to the formation of detectable products. These interactions are crucial for its applications in biochemical assays and diagnostic tests .

Comparison with Similar Compounds

Similar Compounds

    6-chloroindoxyl phosphate: Another indoxyl derivative used in similar applications.

    6-chloroindoxyl sulfate: A related compound with different functional groups.

    6-chloroindoxyl acetate: Used in biochemical assays and research.

Uniqueness

Bis(6-chloro-3-indoxyl)pyrophosphoric acid, disodium salt is unique due to its specific pyrophosphoric acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in proteomics research and other specialized applications .

Properties

Molecular Formula

C16H10Cl2N2Na2O7P2

Molecular Weight

521.1 g/mol

IUPAC Name

disodium;(6-chloro-1H-indol-3-yl) [(6-chloro-1H-indol-3-yl)oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C16H12Cl2N2O7P2.2Na/c17-9-1-3-11-13(5-9)19-7-15(11)25-28(21,22)27-29(23,24)26-16-8-20-14-6-10(18)2-4-12(14)16;;/h1-8,19-20H,(H,21,22)(H,23,24);;/q;2*+1/p-2

InChI Key

YTCGINWZYPQFRG-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OP(=O)([O-])OP(=O)([O-])OC3=CNC4=C3C=CC(=C4)Cl.[Na+].[Na+]

Origin of Product

United States

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